molecular formula C11H16N2O3S3 B14666454 S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate CAS No. 40283-98-5

S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate

Cat. No.: B14666454
CAS No.: 40283-98-5
M. Wt: 320.5 g/mol
InChI Key: RVIZCXZRYPJRIC-UHFFFAOYSA-N
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Description

S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiosulfate group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of benzylthioethylamine with formaldehyde and thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to achieve high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfones.

    Reduction: The compound can be reduced to form thiols or sulfides.

    Substitution: The benzylthioethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reactivity and selectivity.

Major Products Formed

Major products formed from these reactions include sulfonates, sulfones, thiols, and sulfides. These products have diverse applications in chemical synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its role as an antioxidant and its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound’s ability to donate sulfur atoms makes it a valuable tool in modulating redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium Thiosulfate: Commonly used in medical and industrial applications, known for its ability to neutralize cyanide poisoning.

    Benzylthioethylamine: A precursor in the synthesis of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate, used in organic synthesis.

    Sulfonates and Sulfones: Products of oxidation reactions involving thiosulfate compounds, used in pharmaceuticals and materials science.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of thiosulfate with the functional versatility of benzylthioethyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.

Properties

CAS No.

40283-98-5

Molecular Formula

C11H16N2O3S3

Molecular Weight

320.5 g/mol

IUPAC Name

2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylsulfanylmethylbenzene

InChI

InChI=1S/C11H16N2O3S3/c12-11(9-18-19(14,15)16)13-6-7-17-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13)(H,14,15,16)

InChI Key

RVIZCXZRYPJRIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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